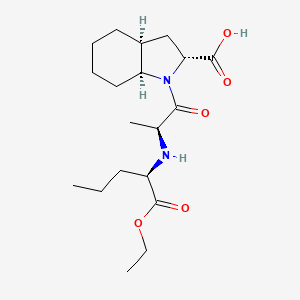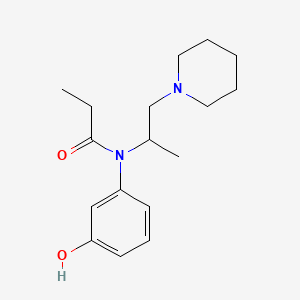
2,2'-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) is an organic compound known for its unique chemical structure and properties. It is commonly used in various fields such as chemistry, biology, and industry due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) typically involves the reaction of ethanedione with thiosemicarbazide derivatives. The reaction is usually carried out under acidic conditions with appropriate solvents and reaction times to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, light-sensitive materials, and fluorescent dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glyoxal bis(thiosemicarbazone): Similar in structure but with different substituents.
1,2-Ethanedione bisthiosemicarbazone: Another related compound with distinct properties.
Uniqueness
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) stands out due to its unique ethoxyphenyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and interactions.
Properties
CAS No. |
124041-19-6 |
|---|---|
Molecular Formula |
C22H28N6O2S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-ethoxyphenyl)methylcarbamothioylhydrazinylidene]ethylidene]amino]thiourea |
InChI |
InChI=1S/C22H28N6O2S2/c1-3-29-19-9-5-17(6-10-19)15-23-21(31)27-25-13-14-26-28-22(32)24-16-18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H2,23,27,31)(H2,24,28,32)/b25-13+,26-14+ |
InChI Key |
PRQBGLNZPMORLK-BKHCZYBLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CNC(=S)N/N=C/C=N/NC(=S)NCC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NN=CC=NNC(=S)NCC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



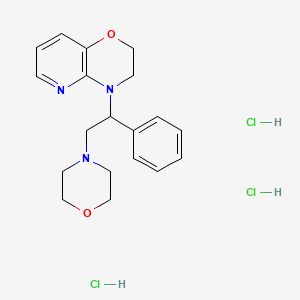
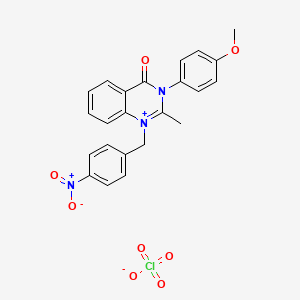
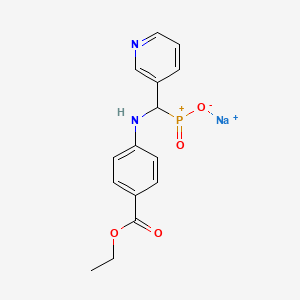
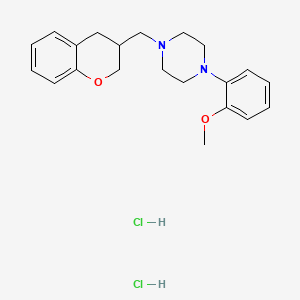
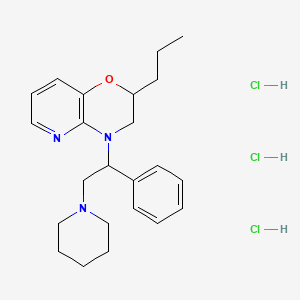

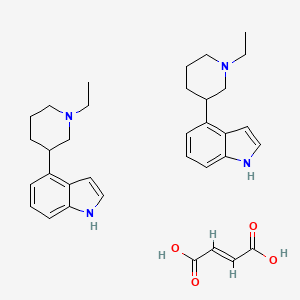


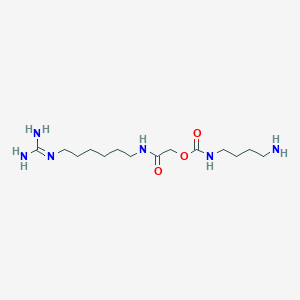
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
